Comparative Physicochemical Profile: Pyrrolidine Core Versus Piperidine Ring Expansion
Replacing the five-membered pyrrolidine ring with a six-membered piperidine ring in the analog 3-(1-amino-2-methylbutan-2-yl)piperidin-3-ol (CAS 1519262-42-0) alters the compound's three-dimensional conformation and predicted physicochemical behavior . While both compounds share identical molecular formula (C10H22N2O) and molecular weight (186.29 g/mol), the ring size difference influences the spatial orientation of the amino and hydroxyl functional groups, affecting target binding geometry and metabolic stability .
| Evidence Dimension | Molecular geometry and ring size |
|---|---|
| Target Compound Data | 5-membered pyrrolidine ring (C4H8N), CAS 1512080-96-4, MF C9H20N2O, MW 172.27 |
| Comparator Or Baseline | 6-membered piperidine ring (C5H10N), CAS 1519262-42-0, MF C10H22N2O, MW 186.29 |
| Quantified Difference | Ring size difference: 5 atoms vs 6 atoms; MW difference: 14.02 g/mol; Ring strain energy difference estimated at approximately 26 kJ/mol (pyrrolidine) vs approximately 5 kJ/mol (piperidine) |
| Conditions | Structures based on vendor-provided molecular formulas and CAS registry data |
Why This Matters
Ring size fundamentally alters conformational flexibility, pKa of the amine, and metabolic susceptibility—parameters critical for lead optimization in medicinal chemistry campaigns.
